Ácido pimélico

Descripción general

Descripción

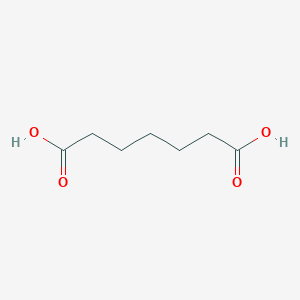

. Es un ácido dicarboxílico, lo que significa que contiene dos grupos funcionales carboxilo. El ácido pimelico es una unidad de carbono más largo que el ácido adípico, un precursor de muchos poliésteres y poliamidas . A pesar de su similitud estructural con el ácido adípico, el ácido pimelico es relativamente menos significativo industrialmente .

Aplicaciones Científicas De Investigación

El ácido pimelico tiene varias aplicaciones de investigación científica:

Química: El ácido pimelico se utiliza como precursor en la síntesis de poliésteres y poliamidas.

Biología: Los derivados del ácido pimelico juegan un papel en la biosíntesis de biomoléculas esenciales.

Medicina: El ácido pimelico y sus derivados se estudian por sus posibles aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción del ácido pimelico implica su función como precursor en la biosíntesis de lisina y biotina . En estas vías, el ácido pimelico experimenta transformaciones enzimáticas para formar compuestos intermedios que eventualmente conducen a la síntesis de lisina y biotina . Los objetivos moleculares y las vías implicadas incluyen enzimas como la N-succiniltransferasa 2,3,4,5-tetrahidropiridina-2,6-dicarboxilato .

Análisis Bioquímico

Biochemical Properties

Pimelic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the amino acid lysine and the vitamin biotin . The biosynthesis of pimelic acid is speculated to start with malonyl CoA . It is also a precursor for pimeloyl-CoA, synthesized in many bacteria via a modified fatty acid synthetic pathway .

Cellular Effects

Pimelic acid has significant effects on various types of cells and cellular processes. It is a bona fide precursor of biotin in Bacillus subtilis . Pimelic acids are excreted in elevated amounts in urine in disorders of mitochondrial beta-oxidation and disorders of peroxisomal beta-oxidation .

Molecular Mechanism

At the molecular level, pimelic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is speculated to interact with the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase .

Metabolic Pathways

Pimelic acid is involved in several metabolic pathways. It is a precursor for pimeloyl-CoA, synthesized in many bacteria via a modified fatty acid synthetic pathway . It is also involved in the biosynthesis of the amino acid lysine and the vitamin biotin .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido pimelico se puede sintetizar a través de varios métodos:

Oxidación de cicloheptanona: Este método implica la oxidación de cicloheptanona con tetróxido de dinitrógeno.

Oxidación de ácido palmítico: Esta ruta es relativamente no selectiva e involucra la oxidación de ácido palmítico.

Carbonilación de caprolactona: Este método implica la reacción de ε-caprolactona con monóxido de carbono y agua en presencia de un catalizador de carbonilación como un metal del Grupo VIII y un haluro de hidrógeno como promotor.

Métodos de producción industrial

La producción comercial de ácido pimelico implica principalmente la oxidación de cicloheptanona con tetróxido de dinitrógeno . Este método se prefiere debido a su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido pimelico experimenta varias reacciones químicas, que incluyen:

Reducción: La reducción del ácido pimelico puede producir alcoholes primarios u otras formas reducidas.

Sustitución: El ácido pimelico puede participar en reacciones de sustitución, particularmente en los grupos carboxilo.

Reactivos y condiciones comunes

Agentes oxidantes: El tetróxido de dinitrógeno se utiliza comúnmente para la oxidación de cicloheptanona a ácido pimelico.

Agentes reductores: Se pueden utilizar varios agentes reductores para reducir el ácido pimelico, dependiendo del producto deseado.

Principales productos

Los principales productos formados a partir de las reacciones del ácido pimelico incluyen alcoholes primarios, formas reducidas del ácido y varios derivados sustituidos .

Comparación Con Compuestos Similares

El ácido pimelico es similar a otros ácidos dicarboxílicos como:

Ácido adípico: El ácido pimelico es una unidad de carbono más larga que el ácido adípico.

Ácido subérico: El ácido subérico es otro ácido dicarboxílico con una unidad de carbono más que el ácido pimelico.

Ácido azelaico: El ácido azelaico tiene dos unidades de carbono más que el ácido pimelico y se utiliza en diversas aplicaciones industriales y farmacéuticas.

La singularidad del ácido pimelico radica en su papel específico en la biosíntesis de lisina y biotina, que no es compartido por todos los ácidos dicarboxílicos .

Propiedades

IUPAC Name |

heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVNTCWHIRURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021598 | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

342.00 °C. @ 760.00 mm Hg | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.0 mg/mL | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-16-0 | |

| Record name | Pimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pimelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZQ96WX25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of pimelic acid?

A1: Pimelic acid is a crucial precursor in the biosynthesis of biotin, an essential vitamin, in various organisms including bacteria and yeasts [, , ].

Q2: How is pimelic acid biosynthesized in Bacillus subtilis?

A2: Unlike E. coli, B. subtilis utilizes free pimelic acid for biotin synthesis. Research suggests that pimelic acid is derived from the fatty acid synthesis pathway in B. subtilis. This is supported by the observation that cerulenin, an inhibitor of the fatty acid elongation enzyme FabF, significantly reduces biotin production in B. subtilis. This reduction can be reversed by supplementing the medium with pimelic acid [].

Q3: What is the role of the BioI enzyme in pimelic acid biosynthesis?

A3: BioI, a cytochrome P450 enzyme, plays a vital role in pimelic acid biosynthesis in B. subtilis. It catalyzes the cleavage of a carbon-carbon bond in a fatty acyl-acyl carrier protein (ACP) to produce a pimeloyl-ACP equivalent. Pimelic acid is then released from this intermediate [].

Q4: Is there an alternative pathway for pimelic acid formation in microorganisms?

A4: Yes, some microorganisms, such as Agrobacterium tumefaciens, can synthesize biotin-vitamers, mainly desthiobiotin, using glutaric acid (a five-carbon dicarboxylic acid) as a precursor instead of pimelic acid [].

Q5: Can microorganisms utilize fatty acids for pimelic acid and biotin production?

A5: Yes, certain yeasts and bacteria can convert C18 fatty acids like linolenic, linoleic, and oleic acids into pimelic acid and subsequently into biotin-vitamers [, ]. For instance, Rhodotorula rubra AKU 4836 converts linolenic acid to various metabolites including pimelic acid, indicating a biosynthetic route from linolenic acid to pimelic acid in this organism [].

Q6: Is the metabolism of pimelic acid in ruminants a concern when using it as a bacterial biomass marker?

A6: Yes, research using radiolabeled pimelic acid shows extensive metabolism of bacterially bound pimelic acid in the rumen of sheep. A significant portion is decarboxylated to lysine by both ruminal protozoa and bacteria. This raises concerns about the accuracy of using pimelic acid as a sole marker for bacterial biomass in ruminant digestive systems [, ].

Q7: What is the molecular formula and weight of pimelic acid?

A7: The molecular formula of pimelic acid is C7H12O4, and its molecular weight is 160.17 g/mol.

Q8: What spectroscopic techniques are used to characterize pimelic acid?

A8: Pimelic acid can be characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry [, , ].

Q9: How does pimelic acid influence the properties of polypropylene when used as an additive?

A9: Pimelic acid, particularly its metallic salts like calcium pimelate, acts as a nucleating agent in polypropylene, influencing its crystallization behavior and mechanical properties. It promotes the formation of β-crystalline form in polypropylene, enhancing its impact strength and toughness [, , , , , , , ].

Q10: Can pimelic acid be used to modify other polymers besides polypropylene?

A11: Yes, research suggests that pimelic acid can interact with and modify the properties of other natural polymers such as chitosan and collagen. The interaction, primarily through non-covalent forces, influences the mechanical, thermal, and biocompatible properties of these biopolymers, potentially making them suitable for biomedical applications [].

Q11: Are there any studies on the use of pimelic acid in liquid crystal applications?

A12: Yes, pimelic acid has been used to synthesize supramolecular hydrogen-bonded liquid crystals when complexed with p-n-alkyloxy benzoic acids. These complexes exhibit liquid crystalline phases, including smectic C phases, as confirmed by polarizing optical microscopy, differential scanning calorimetry, FTIR, and 1H-NMR analyses [].

Q12: What is the relevance of pimelic acid in pharmaceutical research?

A13: Pimelic acid is a key starting material in the synthesis of crebinostat [], a histone deacetylase inhibitor with potential therapeutic applications in central nervous system disorders.

Q13: How does the structure of pimelic acid relate to its function in drug development?

A13: While pimelic acid itself might not possess specific pharmacological activities, its structure serves as a scaffold for developing drug molecules. For example, in crebinostat, the linear seven-carbon chain of pimelic acid acts as a linker between pharmacophoric moieties, contributing to the overall drug-like properties of the molecule.

Q14: What factors affect the solubility of pimelic acid?

A15: The solubility of pimelic acid is influenced by factors such as temperature, solvent polarity, and the presence of other compounds. For instance, its solubility increases with increasing temperature in water, ethanol, and their binary mixtures [].

Q15: What analytical methods are used to quantify pimelic acid?

A16: Several analytical techniques can quantify pimelic acid, including gas-liquid chromatography, titration methods, reversed-phase high-performance liquid chromatography (RP-HPLC), and microbiological assays using specific microorganisms [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.